Home > Products > Screening Compounds P88597 > alpha-Citromycinone
alpha-Citromycinone - 18175-58-1

alpha-Citromycinone

Catalog Number: EVT-1190730
CAS Number: 18175-58-1
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Citromycinone is derived from natural sources, specifically from certain strains of Streptomyces bacteria. These organisms are known to produce a variety of bioactive compounds, including anthracyclines, which have been extensively studied for their anticancer properties. The classification of alpha-Citromycinone falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but play critical roles in ecological interactions and defense mechanisms.

Synthesis Analysis

The synthesis of alpha-Citromycinone has been explored through various methods, primarily focusing on multi-step synthetic routes that aim to replicate its natural biosynthesis.

Synthetic Routes

  1. 1,4-Dipole Metallated p-Quinol Strategy:
    • This method involves a series of steps starting from resorcinol, leading to the formation of alpha-Citromycinone via a 1,4-dipole approach. The process is noted for its reliability and scalability, although it requires approximately six steps to complete .
  2. Electrophilic and Nucleophilic Additions:
    • Another approach includes the synthesis of anthracyclinones through electrophilic and nucleophilic additions to anthraquinones. This method highlights the versatility in constructing complex structures within the anthracycline family .
  3. Total Synthesis Techniques:
    • Recent advancements have introduced electrochemical techniques that facilitate carbon-carbon bond formations essential for constructing the skeletal framework of alpha-Citromycinone .
Molecular Structure Analysis

Alpha-Citromycinone has a complex molecular structure characterized by multiple rings and functional groups typical of anthracyclines.

Structural Features

  • Molecular Formula: C₁₄H₁₅O₃
  • Molecular Weight: Approximately 245.27 g/mol
  • The compound features a tetracyclic structure with hydroxyl groups that contribute to its biological activity.
  • The stereochemistry plays a crucial role in its interaction with biological targets, influencing its efficacy as an antibiotic.
Chemical Reactions Analysis

Alpha-Citromycinone participates in various chemical reactions that are crucial for its biological activity and synthetic utility.

Key Reactions

  1. Reduction Reactions:
    • Alpha-Citromycinone can undergo reduction to form other derivatives with altered biological properties.
  2. Nucleophilic Substitutions:
    • The presence of electrophilic centers allows for nucleophilic attack, leading to modifications that can enhance or alter its therapeutic effects.
  3. Formation of Derivatives:
    • The compound can be modified to create derivatives that may exhibit improved pharmacological profiles or reduced toxicity .
Mechanism of Action

Alpha-Citromycinone exerts its biological effects primarily through interaction with DNA.

Mechanistic Insights

  • DNA Intercalation: Alpha-Citromycinone intercalates between DNA base pairs, disrupting normal DNA replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerases, enzymes critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species Generation: The compound may also induce oxidative stress through the generation of reactive oxygen species, contributing to its cytotoxic effects against tumor cells.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of alpha-Citromycinone is essential for its application in pharmaceuticals.

Applications

Alpha-Citromycinone has several scientific applications primarily in medicinal chemistry and pharmacology.

Therapeutic Uses

  1. Anticancer Agent: Due to its ability to intercalate DNA and inhibit topoisomerases, it is explored as a potential treatment for various cancers.
  2. Research Tool: Used in studies investigating drug resistance mechanisms in cancer cells.
  3. Synthetic Intermediate: Serves as a precursor for developing new derivatives with enhanced therapeutic properties.
Introduction to α-Citromycinone

Chemical Classification Within the Anthracycline Family

α-Citromycinone represents a structurally distinct aglycone precursor in the anthracycline family, characterized by a tetracyclic quinone-hydroquinone system fused to a hydroanthraquinone core. Unlike glycosylated anthracyclines (e.g., doxorubicin or daunorubicin), it lacks the amino sugar moiety (daunosamine) attached at the C7/C9 position [6] [8]. This aglycon structure enables its function as a biosynthetic intermediate for complex anthracyclines. Key structural features include:

Table 1: Structural Comparison of α-Citromycinone with Canonical Anthracyclines

Featureα-CitromycinoneDoxorubicin
Core StructureTetracyclic aglyconeTetracyclic aglycone
Sugar AttachmentAbsentDaunosamine at C7/C9
C13 Side ChainKetone groupHydroxyacetyl group
Biological RoleBiosynthetic intermediateMature therapeutic agent

The absence of glycosylation reduces its polarity and influences its reactivity in downstream enzymatic modifications, particularly during glycosyltransferase-mediated sugar attachment in biosynthetic pathways [5] [6]. Its C7/C9 positions serve as enzymatic modification sites for O-methylation or hydroxylation, critical for diversifying final anthracycline structures [7].

Historical Context of Discovery in Streptomyces spp.

α-Citromycinone was first isolated in the late 1970s from Streptomyces strain No. 103, identified during metabolite screening of soil-derived actinomycetes. Early studies noted its spectroscopic similarity to alkavinone but distinguished it through mass spectrometry and nuclear magnetic resonance (NMR) analyses, which revealed a unique carbonyl pattern at C1/C11 positions [6]. Its discovery coincided with the "golden age" of antibiotic prospecting, where researchers systematically screened Streptomyces species for novel polyketides. Notably:

  • Taxonomic Origin: Produced by rare Streptomyces citreus variants, primarily from European soil samples [6].
  • Detection Methods: Initial identification relied on ultraviolet-visible (UV-Vis) absorption at 432 nm in alkaline solutions and distinctive high-performance liquid chromatography (HPLC) retention times [7].
  • Era Significance: Its discovery expanded the known chemical space of type II polyketide synthases (PKS), demonstrating Streptomyces's capacity to generate minimally modified anthraquinones [5] [7].

Role in Anthracycline Biosynthetic Pathways

α-Citromycinone functions as a central branch-point intermediate in anthracycline biosynthesis, channeling carbon flux toward diverse derivatives via enzymatic modifications:

Biosynthetic Pathway Position

  • Precursor Synthesis: Generated via type II PKS through decaketide chain elongation, cyclization, and aromatization of malonyl-CoA extender units. The minimal PKS (ketosynthase α/β, acyl carrier protein) assembles the nascent poly-β-ketone chain, which undergoes regioselective cyclization to form the prototypical anthraquinone [5].
  • Post-PKS Modifications:
  • Hydroxylation: Cytochrome P450 enzymes (e.g., DoxA) introduce C11/C13 hydroxyl groups.
  • Glycosylation: Glycosyltransferases (e.g., DnrS) attach deoxy sugars after aglycone export to the periplasm [5].
  • Downstream Diversification: In engineered Streptomyces lividans hybrids expressing heterologous PKS genes, α-citromycinone is converted to non-natural analogs like 11-deoxy-β-rhodomycinone, confirming its metabolic plasticity [7].

Table 2: Enzymatic Modifications of α-Citromycinone in Model Pathways

Enzyme ClassReactionProductBiological Significance
Ketoreductase (KR)C9 carbonyl reduction4-Demethoxy-aklavinoneEnables methoxylation
CYP450 MonooxygenaseC13 hydroxylationCarminomycinonePrecursor to daunorubicin
O-MethyltransferaseC4/C11 methylation11-Deoxy-β-rhodomycinoneDiversifies anthracycline scaffolds

Biogenetic Significance

α-Citromycinone’s structural minimalism allows Streptomyces to exploit it as a "metabolic hub":

  • Engineered Biosynthesis: Deletion of doxA (hydroxylase) in Streptomyces peucetius accumulates α-citromycinone derivatives, proving its position upstream of daunorubicin synthesis [5].
  • Hybrid Pathway Studies: When expressed in Streptomyces hosts containing actinorhodin PKS, α-citromycinone derivatives incorporate benzoisochromanequinone elements, yielding chimeric antibiotics (e.g., "citroactinomycin") [7].

This intermediate exemplifies how modular enzymatic machinery in Streptomyces evolves to generate structural diversity from conserved aglycone precursors.

Properties

CAS Number

18175-58-1

Product Name

alpha-Citromycinone

IUPAC Name

(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1

InChI Key

VOXQIHPGCRCAJT-NXXCRTJYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Synonyms

alpha-citromycinone
alpha-CTN

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.